molecular formula C14H8O2 B1220914 3,4-Phenanthrenedione CAS No. 4733-11-3

3,4-Phenanthrenedione

Cat. No.: B1220914
CAS No.: 4733-11-3
M. Wt: 208.21 g/mol
InChI Key: NKGGYWQZHFAHRK-UHFFFAOYSA-N
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Description

3,4-Phenanthrenedione (CAS 4733-11-3), also known as 3,4-phenanthrenequinone, is an organic compound with the molecular formula C14H8O2 and a molecular weight of 208.21 g/mol . This compound belongs to the class of phenanthrenequinones, which are polycyclic aromatic compounds characterized by a dual ketone functional group on the phenanthrene backbone . As a quinone, it is of significant interest in research due to its potential role in redox processes and electron transfer reactions, similar to its isomer 9,10-phenanthrenequinone which is utilized as an artificial mediator in enzymatic studies involving formate dehydrogenase . Researchers can explore the properties of this compound to investigate its specific electrochemical characteristics and potential applications in material science. Furthermore, studies on related phenanthrenequinones have indicated cytotoxic and potential mutagenic properties, making this family of compounds a subject of interest in toxicological and environmental health research, particularly concerning their presence in particulate emissions . This product is intended for research purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenanthrene-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGGYWQZHFAHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197108
Record name 3,4-Phenanthrenequinone
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4733-11-3
Record name 3,4-Phenanthrenequinone
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Record name 3,4-Phenanthrenedione
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Record name 3,4-Phenanthrenequinone
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Record name 3,4-PHENANTHRENEQUINONE
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Synthetic Methodologies and Derivatization Strategies for 3,4 Phenanthrenedione

Direct Oxidation Routes to 3,4-Phenanthrenedione

The direct oxidation of the phenanthrene (B1679779) core represents the most straightforward conceptual approach to this compound. However, controlling the regioselectivity of this oxidation to favor the 3,4-positions over the more electronically activated 9,10-positions is a significant challenge.

Oxidation of Phenanthrene and Substituted Phenanthrenes

The direct oxidation of unsubstituted phenanthrene typically yields 9,10-phenanthrenequinone as the major product due to the high electron density and accessibility of the 9,10-double bond. Achieving oxidation at the 3,4-positions often requires the use of specific biological systems or the presence of directing groups on the phenanthrene ring. The metabolic pathways in certain microorganisms have been shown to produce 3,4-oxygenated phenanthrene derivatives, which can then be chemically converted to the dione (B5365651).

Methodologies Employing Chromium Reagents

Chromium-based oxidants, such as chromic acid (CrO₃) and potassium dichromate (K₂Cr₂O₇), are powerful reagents for the oxidation of polycyclic aromatic hydrocarbons. While these reagents are highly effective for converting phenanthrene to 9,10-phenanthrenequinone, their application for the direct synthesis of this compound from unsubstituted phenanthrene is not regioselective and generally not a viable method. The reaction mechanism typically involves attack at the most reactive 9,10-positions. orgsyn.org However, the oxidation of a precursor, 3,4-dihydroxyphenanthrene, with such reagents would be a standard method to furnish the final dione.

Alternative Oxidative Transformations

Alternative methods, particularly those employing biocatalysis, have shown significant promise in achieving regioselective oxidation at the 3,4-positions.

Biocatalytic Oxidation: Certain soil bacteria, particularly from the Pseudomonas genus, have demonstrated the ability to metabolize phenanthrene through a pathway that involves the 3,4-positions. nih.gov These microorganisms utilize dioxygenase enzymes to produce trans-3,4-dihydro-3,4-dihydroxyphenanthrene. nih.gov This diol is a key intermediate which can be subsequently oxidized by other enzymes or chemical reagents to yield 3,4-dihydroxyphenanthrene. nih.gov Further oxidation of this diol provides a direct route to this compound. Studies on rat and human liver microsomes have also identified 3,4-dihydro-phenanthrene-diol as a metabolite of phenanthrene, highlighting the biological relevance of this oxidative pathway. nih.gov

Table 1: Biocatalytic Oxidation of Phenanthrene

Starting Material Catalyst/System Key Intermediate Product Precursor
Phenanthrene Pseudomonas sp. (soil bacteria) Dioxygenase enzymes trans-3,4-Dihydro-3,4-dihydroxyphenanthrene
Phenanthrene Rat/Human Liver Microsomes Cytochrome P450 enzymes 3,4-Dihydro-phenanthrene-diol

Synthesis of Phenanthrenedione Core Structures from Precursors

Building the phenanthrene skeleton from smaller, functionalized precursors offers a more controlled and versatile approach to synthesizing specifically substituted phenanthrenequinones, including the 3,4-isomer. These methods involve constructing the tricyclic system through multi-step sequences that often culminate in a key cyclization reaction.

Multi-Step Approaches to Phenanthrenediones

Multi-step synthesis provides the flexibility to introduce functional groups at desired positions before the final phenanthrene ring system is formed. vapourtec.comyoutube.com A general strategy involves the synthesis of a substituted biphenyl (B1667301) derivative that contains the necessary functionalities to form the third ring. For this compound, this would typically involve a biphenyl precursor with appropriate groups at the 2- and 2'-positions, which can then be induced to cyclize. A historical synthesis of 3,4-phenanthraquinone was reported as early as 1918, demonstrating the long-standing interest in constructing this specific isomer. rsc.org

Cyclization Reactions in Phenanthrenequinone (B147406) Synthesis

The final ring-closing step is the cornerstone of many synthetic strategies toward the phenanthrene core. Various modern catalytic and thermal methods have been developed for this purpose.

Transition-Metal Catalyzed Cyclizations: Powerful methods for forming the phenanthrene ring involve the transition-metal-catalyzed cycloisomerization of readily available biphenyl derivatives. For example, 2'-alkynyl-biphenyls can be converted to substituted phenanthrenes using catalysts based on platinum, gold, or other heavy metals. nih.gov The substitution pattern on the final phenanthrene product is directly controlled by the substituents on the biphenyl starting material, making this a highly modular approach. nih.gov

Radical Cyclizations: Tin-mediated radical cyclization of biphenyl aryl acetylenes provides another route to functionalized phenanthrenes. nih.gov These reactions proceed via vinyl radical intermediates that undergo a 6-endo closure onto the biphenyl moiety. By designing the appropriate biphenyl precursor, this method can be adapted to create the 3,4-substitution pattern. nih.gov

Electrocyclization Reactions: Thermal 6π-electrocyclization is a classic and effective method for forming six-membered rings. This strategy has been applied to the synthesis of phenanthrene derivatives from intermediates formed via Diels-Alder reactions. rsc.org The thermolysis of specific precursors can induce an electrocyclization followed by aromatization to yield the stable phenanthrene core. rsc.org

Table 2: General Cyclization Strategies for Phenanthrene Core Synthesis

Reaction Type Precursor Type Catalyst/Conditions Key Transformation
Transition-Metal Catalyzed 2'-Alkynyl-biphenyls PtCl₂, AuCl₃, etc. in toluene 6-endo-dig cycloisomerization nih.gov
Radical Cyclization Biphenyl aryl acetylenes Bu₃SnH, AIBN 6-endo vinyl radical closure nih.gov
Prins/Friedel-Crafts Cascade 2-(2-Vinylphenyl)acetaldehydes BF₃·Et₂O Intramolecular Prins reaction followed by Friedel-Crafts alkylation beilstein-journals.org
Electrocyclization Dihydrodibenzothiophene-S,S-dioxide intermediates Heat (reflux in nitrobenzene) 6π-electrocyclization and aromatization rsc.org

These precursor-based methods, by allowing for the strategic placement of oxygen-containing functional groups or their progenitors on the starting materials, provide a robust and adaptable platform for the targeted synthesis of this compound and its derivatives.

Functionalization and Derivatization of this compound

The reactivity of the ortho-quinone moiety within the this compound structure provides a versatile platform for a variety of chemical transformations. The electron-deficient nature of the two adjacent carbonyl carbons makes them susceptible to nucleophilic attack, while the aromatic rings can undergo electrophilic substitution, albeit influenced by the deactivating effect of the quinone system. This section explores key strategies for the functionalization and derivatization of the this compound core, including the synthesis of substituted analogues, the formation of Schiff base complexes, and the preparation of more complex, modified scaffolds.

Synthesis of Substituted this compound Derivatives

The introduction of various functional groups onto the phenanthrene framework can significantly alter the electronic, optical, and biological properties of this compound. Synthetic strategies generally involve either the functionalization of the pre-formed phenanthrenequinone or the synthesis of the quinone from an already substituted phenanthrene precursor.

One prominent method involves the oxidation of substituted phenanthrene precursors. For instance, phenanthrene derivatives can be converted into their corresponding ortho-quinones in high yields using oxidizing agents like chromium trioxide in glacial acetic acid. academie-sciences.fr This allows for the preparation of this compound derivatives where substituents have been installed on the phenanthrene backbone in earlier steps, such as through Heck coupling and subsequent oxidative photocyclization. academie-sciences.fr

Another powerful technique for creating substituted quinones is the Friedel-Crafts reaction. An efficient synthesis of substituted 9,10-phenanthrenequinones has been described using an intramolecular Friedel-Crafts reaction of an imidazolide, promoted by titanium tetrachloride (TiCl₄). nih.gov This approach involves building a biaryl system through a Suzuki-Miyaura coupling, followed by cyclization to form the quinone ring system. nih.gov While demonstrated for the 9,10-isomer, this strategy of building a substituted biaryl precursor and then executing a ring-closing reaction is a viable pathway for accessing substituted this compound scaffolds.

Furthermore, direct functionalization, such as sulfonation, can be achieved. For example, 9,10-phenanthrenequinone can be sulfonated by heating with concentrated sulfuric acid to yield the corresponding sulfonic acid derivative. academie-sciences.fr This type of direct electrophilic substitution can potentially be applied to the this compound ring system.

Reaction Type Reagents/Conditions Description Product Example Reference
OxidationCrO₃, glacial acetic acidOxidation of a pre-substituted phenanthrene to form the corresponding o-quinone.Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate academie-sciences.fr
Intramolecular Friedel-CraftsTiCl₄, Imidazolide precursorRing closure of a biaryloxoacetic acid derivative to form the quinone structure.Substituted Phenanthrenequinones nih.gov
SulfonationConcentrated H₂SO₄, heatDirect electrophilic addition of a sulfonic acid group to the aromatic ring.Phenanthraquinone-2-sulfonic acid (sodium salt) academie-sciences.fr

Formation of Schiff Base Complexes from Phenanthrenediones

Schiff bases are a class of compounds containing an imine or azomethine group (–C=N–), typically formed through the condensation reaction of a primary amine with a carbonyl compound. researchgate.nettsijournals.com The two carbonyl groups of this compound make it an excellent substrate for synthesizing mono- or di-substituted Schiff bases. These reactions are often carried out by refluxing the phenanthrenedione and the primary amine in a solvent like methanol (B129727) or ethanol (B145695), sometimes with a few drops of acid as a catalyst. tsijournals.comcore.ac.uk

The resulting Schiff base ligands, which often feature additional donor atoms from the amine component (such as N, O, or S), are effective chelating agents for a wide variety of metal ions. scirp.orgekb.eg For example, phenanthrenequinone-based Schiff bases have been complexed with metals like copper(II) to form square planar complexes. nih.gov The reaction of 9,10-phenanthrenequinone with p-toluyl hydrazone forms a hydrazone Schiff base that can act as a multidentate ligand for transition metals. researchgate.net This principle is directly applicable to this compound, where condensation with primary amines or hydrazines can yield versatile ligands for coordination chemistry. The electronic and steric properties of the primary amine can be varied to fine-tune the properties of the resulting Schiff base and its metal complexes. ekb.eg

Reactant (Primary Amine) Reaction Product Type Potential Metal Ions for Complexation Reference
Aromatic Amines (e.g., Aniline)CondensationImineCu(II), Ni(II), Co(II), Zn(II) researchgate.net
Amino Acids (e.g., Methionine)CondensationImineCu(II), Co(II), Ni(II) nih.gov
Hydrazines (e.g., p-Toluyl Hydrazide)CondensationHydrazoneZn(II), Cd(II), Cu(II), Co(III) researchgate.net
Sulfur-containing AminesCondensationThio-iminePd(II), Pt(II) scirp.org

Preparation of Modified Phenanthrenedione Scaffolds

Beyond simple substitution, the this compound core can be used as a building block for more complex, modified scaffolds. These transformations often involve reactions at the ortho-quinone moiety to create new heterocyclic rings fused to the phenanthrene framework.

A classic and effective method for modifying ortho-quinones is the reaction with ortho-diamines to form phenazine (B1670421) derivatives. For instance, reacting a phenanthrenequinone with 1,2-diaminobenzene in a solution of acetic acid and ethanol under reflux yields the corresponding dibenz[a,c]phenazine derivative. academie-sciences.fr This reaction is a robust way to extend the aromatic system and create a new, rigid heterocyclic scaffold from the this compound precursor.

Furthermore, the core phenanthrene structure itself can be assembled through methods that allow for significant variation. A 6π-electrocyclization methodology has been reported for assembling a variety of phenanthrene derivatives. rsc.org Photocatalytic methods using visible light have also been employed. For example, 9,10-phenanthrenequinone itself has been used as a photocatalyst to synthesize polysubstituted quinolines from 2-vinylarylimines via an electrocyclization mechanism. acs.org Similar strategies that build the phenanthrene ring system through cyclization reactions offer a route to modified scaffolds that could subsequently be oxidized to the desired 3,4-dione.

Modification Strategy Reagents/Conditions Resulting Scaffold Description Reference
Phenazine Formation1,2-Diaminobenzene, AcOH/EtOH, refluxDibenz[a,c]phenazineCondensation of the ortho-dione with an ortho-diamine to form a new fused pyrazine (B50134) ring. academie-sciences.fr
6π-ElectrocyclizationThermolysis of Diels-Alder intermediatesFused PhenanthrenesAn intramolecular cyclization reaction to construct the core phenanthrene aromatic system. rsc.org
Photocatalytic CyclizationVisible light, photocatalystQuinolines and other heterocyclesUsing light to induce cyclization reactions, with phenanthrenequinones sometimes acting as the catalyst. acs.org

Chemical Reactivity and Mechanistic Investigations of 3,4 Phenanthrenedione

Redox Chemistry of 3,4-Phenanthrenedione Systems

The redox behavior of phenanthrenediones is central to their chemical identity, governing their participation in electron transfer processes and their electrochemical characteristics. As an ortho-quinone, this compound possesses two adjacent carbonyl groups on the phenanthrene (B1679779) framework, which dictates its reactivity in redox reactions.

Electrochemical Reduction and Oxidation Pathways

The electrochemical properties of phenanthrenequinones are of significant interest for applications in materials science, such as in supercapacitors and as electrode modifiers. nih.govresearchgate.net The reduction and oxidation of the quinone moiety are typically reversible processes involving the transfer of electrons to form semiquinone radical anions and dianions.

The electrochemical behavior of the closely related 1,4-phenanthrenequinones has been studied, providing insight into the redox potentials of this class of compounds. The redox potential is influenced by the substitution pattern on the aromatic rings. In studies on various methoxy-substituted 1,4-phenanthrenequinones, it has been observed that the conformation of the molecule, which can be affected by sterically hindered substituents, influences the redox potential. semanticscholar.org For instance, sterically hindered 5-methoxy compounds adopt a twisted conformation, which leads to characteristic changes in their redox potentials compared to less hindered analogues. semanticscholar.org

The electrochemical reduction of phenanthrenequinones can also be utilized in synthetic chemistry. For example, the one-pot concomitant electrochemical reduction of 9,10-phenanthrenequinone and arenediazonium salts has been shown to produce 1,3,4-oxadiazol-2(3H)-ones and dibenzo[c,e]azepines through a proposed radical mechanism. Furthermore, phenanthrenequinone (B147406) moieties can be introduced onto carbon materials via electrochemical oxidation, creating functional materials with specific electrocatalytic activities.

Below is a table of redox potentials for a series of related 1,4-phenanthrenequinones, which illustrates the effect of substitution on this property.

Compound (1,4-Phenanthrenequinone Derivative)SubstituentsRedox Potential (E½ [V])Reference
1,4-PhenanthrenequinoneUnsubstituted-0.59 semanticscholar.org
2-Methoxy-1,4-phenanthrenequinone2-MeO-0.65 semanticscholar.org
3-Methoxy-1,4-phenanthrenequinone3-MeO-0.70 semanticscholar.org
5-Methoxy-1,4-phenanthrenequinone5-MeO-0.56 semanticscholar.org
8-Methoxy-1,4-phenanthrenequinone8-MeO-0.60 semanticscholar.org

Electron Transfer Processes Involving Phenanthrenediones

Phenanthrenediones are adept at participating in single-electron transfer (SET) processes, a fundamental step in many chemical and biological reactions. Upon photoexcitation, for instance, the phenanthrenedione molecule can act as either an electron acceptor or donor, depending on the redox potential of the reacting partner.

The excited triplet state of 9,10-phenanthrenequinone is known to initiate SET from various substrates. This process generates radical ion intermediates that drive subsequent chemical transformations. This reactivity is harnessed in photoredox catalysis, where the phenanthrenedione catalyst is continuously regenerated. A common mechanism involves the initial excitation of the phenanthrenedione to its excited state (PQ*). This excited molecule can then accept an electron from a substrate molecule, forming a phenanthrenedione radical anion (PQ•−) and a substrate radical cation. In the presence of an oxidant like molecular oxygen, the PQ•− is oxidized back to its ground state, closing the catalytic cycle. mdpi.com

This ability to facilitate electron transfer also underlies the role of phenanthrene o-quinones in generating reactive oxygen species (ROS). Through redox cycling, they can transfer electrons to molecular oxygen, leading to the formation of superoxide (B77818) radicals and other ROS.

Nucleophilic and Electrophilic Reactivity of the Phenanthrenedione Core

The dicarbonyl system of this compound provides sites for both nucleophilic and electrophilic attack. However, its reactivity is tempered by the aromaticity of the underlying phenanthrene structure.

Addition Reactions with Nucleophiles

While quinones are generally susceptible to nucleophilic attack, the reactivity of phenanthrenediones is distinct. Nucleophilic addition to the carbonyl carbons or the double bonds of the quinone ring can occur, but such reactions are often energetically demanding if they disrupt the aromatic system of the phenanthrene core. nih.gov For example, in the case of 9,10-phenanthrenedione, it has been noted that a nucleophilic addition that leads to dearomatization is highly unfavorable. nih.gov This contrasts with other quinones where such additions are more facile. Consequently, reactions that preserve or quickly restore aromaticity are often favored.

Conjugate Addition Strategies

The term conjugate addition, or Michael addition, typically refers to the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org As an o-quinone, this compound does not fit the classic α,β-unsaturated enone structure for a standard Michael reaction. Instead, its conjugated system can participate in other types of addition reactions, notably cycloadditions.

Photo-induced [4+2] cycloadditions (Diels-Alder type reactions) are a well-documented reaction pathway for phenanthrenequinones. nih.govnih.gov In these reactions, the o-quinone system acts as a diene, reacting with an alkene (the dienophile) to form a six-membered ring. For example, 9,10-phenanthrenequinone has been shown to react with various alkenes under photo-irradiation to yield [4+2] cycloadducts. nih.gov This type of reaction can be considered a broader form of conjugate addition, where the entire conjugated dicarbonyl system reacts in a concerted or stepwise manner.

Photoredox Catalysis and Photoinduced Transformations Utilizing Phenanthrenediones

The photochemical properties of phenanthrenediones have led to their use as powerful tools in organic synthesis, particularly as organophotoredox catalysts. While research has heavily focused on the 9,10-isomer, the principles are illustrative of the potential of the phenanthrenedione scaffold.

9,10-Phenanthrenedione has emerged as an inexpensive and effective metal-free photocatalyst for a variety of organic transformations. mdpi.comtandfonline.com It can absorb visible light, promoting it to an excited state with potent oxidizing and reducing capabilities. This allows it to catalyze reactions under mild conditions, often using air as a terminal oxidant. mdpi.comresearchgate.net

A prominent example is its use in a dual catalytic system with a Lewis acid for the Friedel-Crafts functionalization of 3,4-dihydro-1,4-benzoxazin-2-ones with indoles. mdpi.comresearchgate.net The proposed mechanism involves the photo-excited 9,10-phenanthrenedione oxidizing the benzoxazinone (B8607429) via single-electron transfer (SET) to generate a key radical cation intermediate. This intermediate then undergoes further steps, culminating in the nucleophilic attack by indole (B1671886) to form the C-C bond. mdpi.com The catalyst is regenerated by oxygen, making the process highly efficient.

The table below summarizes the optimized conditions for a representative reaction catalyzed by 9,10-phenanthrenedione.

Optimization of a Friedel-Crafts Reaction Catalyzed by 9,10-Phenanthrenedione (PQ) mdpi.com
EntryPhotocatalyst (mol%)Lewis Acid (mol%)SolventLight SourceTime (h)Yield (%)
1PQ (10)NoneCH₃CNWhite LEDs2453
2PQ (5)Zn(OTf)₂ (10)CH₃CNWhite LEDs1985
3PQ (5)Zn(OTf)₂ (2.5)CH₃CNWhite LEDs1991
4PQ (5)Zn(OTf)₂ (2.5)CH₃CNSunlight1989
5NoneZn(OTf)₂ (2.5)CH₃CNWhite LEDs24Trace
6PQ (5)Zn(OTf)₂ (2.5)CH₃CNDark240

Beyond photoredox catalysis, phenanthrenequinones undergo various photoinduced transformations, most notably photocycloaddition reactions. These reactions, including [2+2], [4+2], and [4+4] cycloadditions, provide pathways to complex polycyclic structures that are otherwise difficult to synthesize. nih.govnih.gov

Principles of Phenanthrenedione-Mediated Photocatalysis

Phenanthrenequinone (PQ), including its 3,4-isomer, serves as a photocatalyst by absorbing light and initiating chemical reactions. wikipedia.org The fundamental principle of photocatalysis involves a semiconductor material that, upon absorbing photons with energy exceeding its bandgap, generates electron-hole pairs. researchgate.netresearchgate.net These charge carriers then migrate to the surface to participate in redox reactions. researchgate.net In the context of phenanthrenequinone, the photo-excited state of the molecule interacts with reaction partners to form intermediates, and the catalyst regenerates after each cycle. wikipedia.org

Single-Electron Transfer (SET) Mechanisms in Photoreactions

Single-electron transfer (SET) is a key mechanism in the photoreactions of phenanthrenediones. In the presence of electron-rich alkenes, the photoexcited phenanthrenequinone can engage in SET processes, leading to the formation of ion-radical pairs. nih.gov The regioselectivity of the subsequent photocycloaddition is influenced by the charge and spin-density distribution within these radical ions. nih.gov

Mechanistic studies involving the oxidation of secondary alcohols have shown that the reaction pathway can be dependent on the electronic properties of both the phenanthrenequinone catalyst and the substrate. For certain substrates, a SET mechanism is proposed for the dehydrogenation step. tuni.fi Furthermore, in the context of photocatalytic cyclizations, an oxidative quenching of the photoexcited catalyst by a reactant can initiate a cascade of events starting with a one-electron reduction, ultimately leading to the desired cyclized product through a series of radical intermediates and SET steps. beilstein-journals.org

Hydrogen Atom Transfer (HAT) Pathways in Phenanthrenedione Catalysis

Hydrogen Atom Transfer (HAT) represents another crucial mechanistic pathway in phenanthrenequinone-catalyzed reactions. rug.nlresearchgate.net This process involves the concerted movement of a proton and an electron from a substrate to the excited photocatalyst. nih.gov The effectiveness of a photocatalyst in a HAT process is linked to the bond dissociation energy (BDE) of the bond being broken and formed. nih.gov

For instance, the photo-oxidation of secondary alcohols using an electron-deficient phenanthrenequinone derivative has been shown to proceed via a HAT mechanism. tuni.fi This is supported by Hammett plot analysis and kinetic isotope effect experiments. tuni.fi The development of electrochemically driven HAT catalysis further expands the utility of this mechanism, enabling the functionalization of otherwise unreactive C(sp³)–H bonds. acs.org The choice of the hydrogen abstractor and reaction conditions can allow for selective C–H bond elaboration. acs.org

Photoinduced Cyclization Reactions

Phenanthrenequinones are known to participate in various photoinduced cyclization reactions. nih.govresearchgate.net These reactions can proceed through different pathways, including [2+2], [4+2], and [4+4] photocycloadditions, depending on the structure of the reactants. nih.gov The [4+2] photocycloaddition between phenanthrenequinones and electron-rich alkenes is a notable example, leading to the formation of phenanthrodioxine derivatives. researchgate.net

The mechanism of these cyclizations can be intricate. For example, in the synthesis of phenanthridines, a photocatalyzed intramolecular radical cyclization can occur within a biphenyl-like system. beilstein-journals.org This process often involves the generation of a radical intermediate which then cyclizes onto an adjacent aromatic ring. beilstein-journals.org The efficiency and selectivity of these reactions can be tuned by modifying the substituents on the phenanthrenequinone core. researchgate.net

Photochemical Reactions with Aldehydes: In-Cage vs. Radical Chain Mechanisms

The photochemical reaction of 9,10-phenanthrenequinone with aldehydes has been a subject of mechanistic investigation, particularly concerning the distinction between in-cage and radical chain mechanisms. oup.com In general, the photoreaction of carbonyl compounds with aldehydes can be initiated by hydrogen atom abstraction from the aldehyde by the excited carbonyl compound. researchgate.net This generates a pair of radicals.

One proposed mechanism involves the formation of a radical pair within a "solvent cage". oup.com Alternatively, a radical chain mechanism can occur, where the initially formed radicals propagate a chain reaction. beilstein-journals.org The nature of the aldehyde and the reaction conditions can influence which pathway is dominant. For example, the photolysis of certain aldehydes can lead to the formation of a benzoyl radical, which can then participate in subsequent reactions. beilstein-journals.orgnowgonggirlscollege.co.in

Photocycloaddition Reactions with Electron-Rich Alkenes

Phenanthrenequinones readily undergo photocycloaddition reactions with electron-rich alkenes (ERAs). rsc.org These reactions are often highly efficient and can be classified as a type of "photoclick" reaction. researchgate.net The most common pathway for this reaction is a [4+2] cycloaddition. nih.govresearchgate.net

The kinetics and quantum yields of these reactions can be significantly influenced by the substituents on both the phenanthrenequinone and the alkene. rug.nl For instance, using enamines as the electron-rich alkene can dramatically increase the reaction rate. rug.nl The solvent can also play a crucial role; for example, the presence of DMSO has been found to decrease the reaction rate by quenching the triplet state of the phenanthrenequinone. rsc.org

Reactant 1Reactant 2Reaction TypeKey FindingsReference
9,10-PhenanthrenequinoneElectron-Rich Alkenes[4+2] PhotocycloadditionEfficient "photoclick" reaction. researchgate.net
9,10-PhenanthrenequinoneEnamines[4+2] PhotocycloadditionDrastically enhanced reaction rates. rug.nl
9,10-PhenanthrenequinoneElectron-Rich Alkenes[4+2] PhotocycloadditionDMSO as a co-solvent decreases the reaction rate. rsc.org

Coordination Chemistry and Metal Complexation Studies

The coordination chemistry of phenanthrene derivatives, including diones, involves the formation of complexes with metal ions. wikipedia.org In these complexes, the phenanthrene-based molecule acts as a ligand, binding to a central metal atom or ion. wikipedia.org The properties of the resulting coordination complex, such as its structure, stability, and reactivity, are determined by the nature of both the metal ion and the ligand. nih.gov

Studies have reported the synthesis and characterization of nickel(II) dibromide complexes with 9,10-phenanthrenequinone derivatives. researchgate.net Additionally, isostructural lanthanide(III) coordination compounds have been formed using this compound-9-oxime ligands. acs.org The formation of these complexes is governed by principles of coordination chemistry, including the charge, size, and electron configuration of the metal ion, and the nature of the donor atoms on the ligand. nih.govlibretexts.org

Metal IonLigandApplication/StudyReference
Nickel(II)9,10-Phenanthrenequinone derivativeSynthesis and characterization of complexes researchgate.net
Lanthanide(III)This compound-9-oximeFormation of isostructural coordination compounds acs.org

Ligand Properties of Phenanthrenediones

The ligand properties of phenanthrenequinones are primarily documented for the 9,10-isomer, which readily forms complexes with various metals. These complexes are of interest for their potential applications in catalysis and materials science. For instance, 9,10-phenanthrenequinone can act as a redox-active ligand, capable of existing in different electronic states within a metal's coordination sphere. rsc.org Unfortunately, specific studies detailing the synthesis and characterization of metal complexes with this compound as a ligand are not prevalent in the scientific literature, preventing a detailed discussion of its specific coordination modes and the properties of its potential metal complexes.

Structural and Electronic Properties of Phenanthrenedione Metal Complexes

The structural and electronic properties of metal complexes are intrinsically linked to the specific isomer of the phenanthrenequinone ligand. X-ray crystallography studies on complexes of 9,10-phenanthrenequinone and its derivatives have provided detailed insights into their geometries, which are often distorted octahedral or square-planar. researchgate.netnih.gov These studies have been crucial in understanding the electronic communication between the metal center and the redox-active quinone ligand.

In contrast, there is a significant lack of crystallographic data for metal complexes of this compound. Without such structural information, a thorough analysis of its electronic properties, including orbital interactions and charge transfer characteristics within a metal complex, remains speculative. A recent review notes that while 3,4-phenanthrenequinone is a known o-oxo phenanthrenequinone, its primary classification in some contexts is as a diterpene quinone based on coexisting homologues. rsc.org

Degradation and Environmental Transformation Mechanisms of Phenanthrenediones

The environmental fate of phenanthrene and its derivatives is a critical area of research due to their classification as pollutants. The degradation of these compounds can occur through various pathways, including oxidative processes and radical-mediated reactions.

Radical-Mediated Decomposition Processes

Radical-mediated reactions are central to the atmospheric degradation of polycyclic aromatic hydrocarbons. The reaction of phenanthrene with photochemically produced hydroxyl radicals is a key process in its atmospheric removal. rsc.org It is understood that these radical reactions can lead to the formation of phenanthrenequinones. For example, the reaction of gas-phase phenanthrene with nitrate (B79036) radicals (NO3•) is a significant source of 9,10-phenanthrenequinone in the atmosphere. researchgate.net

While it is plausible that similar radical-mediated processes contribute to the formation and subsequent decomposition of this compound, specific experimental or theoretical studies detailing these mechanisms for the 3,4-isomer are lacking. The general mechanism for the oxidative degradation of polymers, which involves the formation of radical intermediates, provides a conceptual framework but lacks the specificity required for a detailed discussion of this compound. ethz.ch

Advanced Spectroscopic and Analytical Characterization of 3,4 Phenanthrenedione

Vibrational Spectroscopy (FT-IR, Raman) for Structural Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. gatewayanalytical.com The resulting spectrum displays absorption bands corresponding to specific vibrational modes. For 3,4-Phenanthrenedione, characteristic peaks for the C=O (carbonyl) stretching vibrations are prominent, typically appearing in the region of 1650-1800 cm⁻¹. Aromatic C-H stretching vibrations are generally observed in the 3000-3100 cm⁻¹ region. researchgate.net

Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. gatewayanalytical.com It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds. gatewayanalytical.comsapub.org Therefore, the C=C bonds within the aromatic rings of this compound would be expected to produce strong Raman signals. The combination of FT-IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of both the quinone and the phenanthrene (B1679779) structural motifs. spectroscopyonline.com

Table 1: Key Vibrational Spectroscopy Techniques

TechniquePrincipleInformation Obtained
FT-IR Spectroscopy Measures the absorption of infrared radiation, causing molecular vibrations. gatewayanalytical.comIdentifies functional groups, particularly polar bonds like C=O. gatewayanalytical.com
Raman Spectroscopy Measures the inelastic scattering of laser light due to molecular vibrations. gatewayanalytical.comProvides information on non-polar bonds and the skeletal structure of the molecule. gatewayanalytical.comsapub.org

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. biocompare.com The UV-Vis spectrum of this compound is characterized by absorption bands that arise from its extended conjugated system. A related compound, 9,10-phenanthrenedione, exhibits absorption maxima in the visible region at approximately 412 and 505 nm in acetonitrile. mdpi.com

Fluorescence spectroscopy, on the other hand, measures the emission of light from a molecule after it has absorbed light. biocompare.com While many aromatic compounds are fluorescent, the fluorescence of quinones can be complex. Some quinone derivatives exhibit phosphorescence, which is emission from a triplet excited state. researchgate.net The sensitivity of fluorescence spectroscopy is generally higher than that of UV-Vis absorption spectroscopy. biocompare.comdrawellanalytical.com

Table 2: Comparison of UV-Vis and Fluorescence Spectroscopy

FeatureUV-Vis SpectroscopyFluorescence Spectroscopy
Principle Measures light absorption. biocompare.comMeasures light emission. biocompare.com
Sensitivity Typically in the micromolar range. drawellanalytical.comCan detect nanomolar or even picomolar concentrations. drawellanalytical.com
Specificity All absorbing molecules in a mixture contribute to the signal. biocompare.comCan be more specific by selecting excitation and emission wavelengths. biocompare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural assignment of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of a phenanthrene derivative, the aromatic protons typically resonate in the downfield region, usually between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns are dependent on the substitution pattern on the aromatic rings. For instance, in a related phenanthrene-9-carboxylate, proton signals appear in a range from 7.64 to 8.98 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The carbonyl carbons of the quinone moiety in this compound are expected to appear significantly downfield, typically in the range of 180-200 ppm, due to the deshielding effect of the oxygen atoms. The aromatic carbons will resonate in the approximate range of 120-150 ppm. For example, the carbonyl carbons in 6,7-dimethoxy-1,4-phenanthrenequinone appear at 186.0 and 188.7 ppm. iastate.edu

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule.

COSY spectra show correlations between protons that are coupled to each other, typically through two or three bonds. mnstate.edu This helps in identifying adjacent protons in the aromatic rings.

Table 3: NMR Data for Phenanthrene Derivatives

NucleusTypical Chemical Shift Range (ppm)Information Provided
¹H 7.0 - 9.0 (aromatic)Number and environment of protons.
¹³C 120 - 150 (aromatic), 180 - 200 (carbonyl)Carbon framework of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₄H₈O₂, giving it a molecular weight of approximately 208.21 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺·) would be expected at m/z 208. A characteristic fragmentation pattern for quinones involves the sequential loss of carbon monoxide (CO) molecules. aip.org For 9,10-phenanthrenedione, the mass spectrum shows a molecular ion peak at m/z 208, followed by peaks at m/z 180 (loss of one CO) and m/z 152 (loss of a second CO). aip.org A similar fragmentation pathway would be anticipated for this compound.

Liquid chromatography-mass spectrometry (LC-MS) can also be employed for the analysis of this compound. nih.gov In this technique, the compound is first separated by liquid chromatography and then introduced into the mass spectrometer.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zIdentity
208Molecular Ion (M⁺·)
180[M - CO]⁺·
152[M - 2CO]⁺·

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical method that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. This technique is particularly well-suited for the analysis of non-volatile or thermally labile compounds like this compound.

A significant application of LC-MS has been the identification and quantification of this compound in human urine, linking its presence to environmental exposures like cigarette smoke. uni-rostock.de In a study developing a method for phenanthrene ortho-quinones, researchers used a pre-column derivatization step followed by liquid chromatography-heated electrospray ionization-tandem mass spectrometry (LC-HESI-MS/MS). uni-rostock.denih.gov This approach allowed for the successful separation and identification of this compound from its isomers. The method demonstrated high sensitivity and accuracy, proving effective for biomonitoring studies. nih.gov The derivatization of the quinone improves its chromatographic behavior and ionization efficiency, enabling reliable quantification at very low levels. uni-rostock.de

Table 2: Example of LC-HESI-MS/MS Method for this compound Analysis

Parameter Description
Technique Liquid Chromatography-Heated Electrospray Ionization-Tandem Mass Spectrometry (LC-HESI-MS/MS)
Sample Type Human Urine
Key Finding Successful identification and quantification of this compound. uni-rostock.denih.gov
Method Limit of Detection (LOD) 1.92 fmol/mL urine. nih.gov
Precision (Inter-day) Relative standard deviations ranged from 5.4% to 8.3%. nih.gov

| Accuracy | Values were in the range of 85–109%. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. The process involves vaporizing the sample, separating its components in a long capillary column based on their boiling points and polarity, and then detecting them with a mass spectrometer. While highly effective, the high temperatures used in the GC injection port can sometimes cause thermal degradation of sensitive molecules. researchgate.net

For phenanthrenequinones, GC-MS has been utilized as an analytical method. However, for certain applications, LC-MS methods have been shown to offer superior sensitivity. nih.gov For instance, the limit of detection for 9,10-phenanthrenequinone using a previously reported GC-MS method was 1–2 nmol/L, whereas a newer LC-MS/MS method achieved significantly lower detection limits for this compound (1.92 fmol/mL). nih.gov Nonetheless, GC-MS remains a valuable tool for the analysis of phenanthrene derivatives, particularly in environmental monitoring where its robustness and established libraries for spectral matching are advantageous.

Electrochemical Characterization Techniques

Electrochemical techniques are used to investigate the redox properties of molecules, providing insights into their electron transfer kinetics and potential applications in areas like sensors and energy storage.

Cyclic Voltammetry and Chronoamperometry

Cyclic voltammetry (CV) is a primary electrochemical technique used to study the redox behavior of a chemical species. It involves scanning the potential of an electrode and measuring the resulting current. For a redox-active molecule like this compound, CV can determine its reduction and oxidation potentials, corresponding to the interconversion between the quinone and its reduced hydroquinone (B1673460) form. This data is fundamental to understanding its electron-accepting capabilities. Research has identified the redox potential for 3,4-phenanthrenequinone, which is a key parameter for its electrochemical characterization. uni-rostock.de In some studies, CV has been employed to investigate the oxidative degradation of compounds like apomorphine, where phenanthrene-3,4-dione is a resulting product. rsc.org

Chronoamperometry, which measures the current response to a potential step over time, complements CV by providing information about diffusion coefficients and the kinetics of chemical reactions coupled to electron transfer.

Table 3: Redox Potential of this compound

Compound Redox Potential (V)

| 3,4-Phenanthrenequinone | -0.153 |

Data sourced from RosDok, University of Rostock. uni-rostock.de

Electrochemical Impedance Spectroscopy

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the electrochemical interface by applying a small amplitude AC potential over a wide range of frequencies. The resulting impedance data, often visualized in a Nyquist plot, can be modeled with an equivalent electrical circuit to quantify various interfacial processes. These include the solution resistance (Rs), the charge-transfer resistance (Rct) of a redox reaction, and the double-layer capacitance (Cdl) at the electrode surface.

While specific EIS studies focused solely on this compound are not prominent in the reviewed literature, the technique is highly applicable. For instance, in studies involving phenanthrenequinone-modified electrodes for applications like supercapacitors, EIS is a standard method to evaluate the electrode's performance, including its capacitance and resistance characteristics. Such analysis would be critical for characterizing the interface of an electrode modified with this compound to understand its charge storage and transfer properties.

Applications in Electrochemical Sensors and Modified Electrodes

The distinct redox properties of quinones make them excellent candidates for modifying electrode surfaces for use in electrochemical sensors and energy storage devices. When a molecule like this compound is immobilized on an electrode surface, it can act as a redox mediator, facilitating electron transfer with other molecules in a solution or storing charge through its reversible redox reaction.

A recent review highlighted research where phenanthrenequinone (B147406) (PQ) was used to modify nitrogen-doped hollow carbon spheres to create high-performance supercapacitor electrode materials. The resulting modified electrodes exhibited a substantial increase in capacitance, demonstrating the utility of the quinone's redox activity for energy storage. Although the specific isomer was not detailed, this application illustrates the principle by which this compound could be used. By modifying an electrode with this compound, it is possible to develop selective electrochemical sensors that respond to specific analytes or create novel materials for advanced batteries and supercapacitors.

Table of Mentioned Compounds

Compound Name
1,2-dihydroxy-1,2-dihydrophenanthrene
1,2-Phenanthrenequinone
3,4-dihydroxy-3,4-dihydrophenanthrene
This compound
9,10-phenanthrenequinone
Apomorphine
Carbon
Nitrogen

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy, particularly electronic circular dichroism (ECD), is a powerful, non-empirical spectroscopic method for determining the absolute configuration of chiral molecules. nii.ac.jpucr.edu This technique relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule, providing a unique spectral fingerprint that is highly sensitive to its three-dimensional structure. jascoinc.comruppweb.org For a molecule to be ECD active, it must contain one or more chromophores—light-absorbing groups—within a chiral framework. acs.org

The absolute configuration of a chiral compound, described by the Cahn-Ingold-Prelog (CIP) priority rules as either R or S, dictates the sign and intensity of the observed Cotton effects in its ECD spectrum. wikipedia.orglibretexts.org Enantiomers, which are non-superimposable mirror images, will produce ECD spectra that are perfect mirror images of each other. nii.ac.jp This principle allows for the unambiguous assignment of absolute configuration by comparing experimentally measured ECD spectra with those predicted by quantum chemical calculations, most commonly using time-dependent density functional theory (TD-DFT). acs.orgresearchgate.net

In the context of quinones, the carbonyl groups (C=O) and the aromatic system of the phenanthrene core in this compound constitute the primary chromophores responsible for its electronic transitions. wikipedia.org If this compound were to exist in a non-planar, chiral conformation, or if it were substituted with a chiral auxiliary, it would be amenable to analysis by chiroptical methods. The resulting ECD spectrum would be a function of the spatial arrangement of these chromophores.

The determination of absolute configuration using ECD involves several key steps:

Conformational Analysis: Identifying all stable conformers of the molecule, as the observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers.

Quantum Chemical Calculations: Computing the theoretical ECD spectrum for a specific enantiomer (e.g., the R or S configuration) of each stable conformer.

Spectral Comparison: Comparing the calculated, population-weighted spectrum with the experimental ECD spectrum. A match between the experimental spectrum and the calculated spectrum for a given enantiomer allows for the assignment of its absolute configuration. ucr.edu

While extensive research exists on the chiroptical properties of various phenanthrene derivatives, such as helicene quinones and phenanthrene-fused complexes, specific experimental or theoretical ECD data for this compound itself is not available in the reviewed scientific literature. nii.ac.jpacs.org Studies on related ortho-quinones have demonstrated that the arrangement of the dicarbonyl moiety within a chiral scaffold leads to distinct Cotton effects that can be used to elucidate stereochemical features. However, without specific studies on this compound, a detailed analysis of its chiroptical properties and the generation of specific data tables are not possible at this time.

Should such data become available, a representative data table for a hypothetical chiral derivative of this compound might be structured as follows:

Table 1: Hypothetical Chiroptical Data for a this compound Derivative

Wavelength (nm) Experimental Δε [M⁻¹cm⁻¹] Calculated Δε [M⁻¹cm⁻¹] for (R)-enantiomer
380 +5.2 +5.5
350 -3.8 -4.0
290 +15.7 +16.1
265 -20.3 -21.0
240 +12.1 +11.8

Note: The data presented in this table is purely illustrative and does not represent actual experimental or calculated values for this compound.

Computational and Theoretical Investigations of 3,4 Phenanthrenedione

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure and frontier molecular orbitals (FMOs) of 3,4-phenanthrenedione are critical in understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. libretexts.orgutexas.edu

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. libretexts.org The energies of these orbitals and the resulting HOMO-LUMO gap are fundamental parameters in determining the chemical behavior of a molecule. utexas.edumdpi.com For phenanthrene (B1679779) derivatives, the HOMO is often distributed on the phenanthrene moiety itself. researchgate.net Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to determine these energy levels. researchgate.netijarset.com

The introduction of different substituent groups can tune the electronic properties, including the HOMO and LUMO energy levels. rsc.org For instance, in related systems, the nature of substituents on a molecular backbone can significantly alter the HOMO and LUMO energies. rroij.com

ParameterDescriptionSignificance
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalCorrelates with the ionization potential and electron-donating ability. ijarset.com
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalCorrelates with the electron affinity and electron-accepting ability. ijarset.com

Energy Gap Analysis and Spectroscopic Properties Prediction

The HOMO-LUMO energy gap is a crucial parameter that influences the stability and reactivity of a molecule. ijarset.com A smaller energy gap is generally associated with higher chemical reactivity and lower kinetic stability. ijarset.com This gap is also directly related to the electronic absorption properties of the molecule. rroij.comrroij.com

Time-dependent DFT (TD-DFT) calculations are a common method used to predict the electronic absorption spectra of molecules, correlating theoretical energy gaps with experimental spectroscopic data. rroij.comrsc.org For instance, in phenanthrenequinones, substituents can affect the singlet and triplet energies, which can be correlated with Hammett parameters that account for resonance and radical character. researchgate.net Studies on 9,10-phenanthrenequinone derivatives have shown that electron-donating groups tend to increase both singlet and triplet energies. researchgate.net

PropertyComputational MethodPredicted Information
HOMO-LUMO Energy GapDFTChemical reactivity, kinetic stability, polarizability. ijarset.com
Electronic Absorption SpectraTD-DFTPredicts UV-Vis absorption wavelengths. rsc.org
Singlet and Triplet EnergiesSpectroscopy and Hammett PlotsCorrelates substituent effects with excited state energies. researchgate.net

Density Functional Theory (DFT) for Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions. osti.govmdpi.comnih.gov It allows for the detailed exploration of reaction pathways, characterization of transition states, and prediction of reactivity and selectivity. osti.govnumberanalytics.comnih.gov

Reaction Pathway Mapping and Transition State Characterization

DFT calculations enable the mapping of potential energy surfaces for chemical reactions, identifying intermediates and transition states. rsc.orgosti.govpku.edu.cn A transition state is a high-energy, transient species that represents the energy maximum along a reaction coordinate. numberanalytics.com Characterizing these transition states is crucial for understanding the reaction mechanism and predicting reaction rates. numberanalytics.comgithub.io

Various computational strategies, such as synchronous transit-guided quasi-Newton (QST2 and QST3) methods and relaxed potential energy scans, are used to locate transition structures. github.io Once identified, frequency analysis and intrinsic reaction coordinate (IRC) calculations can confirm the nature of the transition state and ensure it connects the reactants and products. numberanalytics.comgithub.io For complex reactions, DFT can help distinguish between different possible pathways, although the accuracy of various functionals can differ. osti.gov

Prediction of Reactive Sites and Selectivity

DFT-based reactivity indices are powerful tools for predicting the most reactive sites within a molecule. ijarset.comnih.gov The Fukui function, for example, is used to identify sites that are most susceptible to nucleophilic, electrophilic, or radical attack. ijarset.com The local electrophilicity and nucleophilicity indices, derived from global electrophilicity and Fukui functions, can further refine these predictions. nih.gov

Molecular Electrostatic Potential (MESP) maps also provide a visual guide to the reactive sites of a molecule, indicating regions of positive and negative electrostatic potential that are prone to electrophilic and nucleophilic attack, respectively. bhu.ac.in These computational approaches are instrumental in understanding and predicting the regioselectivity and chemoselectivity of chemical reactions. acs.org

Modeling of Photophysical Properties

Computational modeling plays a significant role in understanding the photophysical properties of molecules like this compound. These properties are dictated by the behavior of the molecule upon absorption of light.

Steady-state UV-Visible absorption and phosphorescence emission spectroscopy, combined with nanosecond laser flash photolysis, are experimental techniques used to characterize the excited states of phenanthrenequinones. researchgate.net Computational methods, particularly TD-DFT, complement these experiments by predicting excited state energies and electronic transitions. rsc.org

For example, studies on 9,10-phenanthrenequinone and its derivatives have utilized these combined experimental and theoretical approaches to determine triplet energies and analyze the influence of substituents on their photophysical properties. researchgate.net Modeling the photochemical kinetics is also crucial for applications in materials science, such as in PQ-doped poly(methyl methacrylate) (PQ/PMMA) photopolymers used for holography, where understanding the temporal and spatial variations of chemical species is key. optica.org

Excited State Characterization and Dynamics

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent relaxation pathways are critical to its photochemical behavior. Studies on the closely related 9,10-phenanthrenequinone (PQ) and its derivatives, which share the same core structure, provide significant insight into these processes.

Following photoexcitation, phenanthrenequinones typically undergo a very rapid intersystem crossing (ISC) from the initial singlet excited state (S₁) to the triplet manifold. rsc.org This process is highly efficient, leading to a high quantum yield of triplet state formation. rsc.org The triplet states are of particular interest as they are often the primary species involved in photoreactions.

Transient absorption spectroscopy is a key technique for characterizing these short-lived excited states. For unsubstituted phenanthrenequinone (B147406), transient absorption spectra reveal the presence of two distinct triplet states, a triplet nπ* state and a triplet ππ* state, which exist in a fast equilibrium. rsc.org These states are characterized by specific absorption bands in the visible region. For instance, studies on PQ show transient absorption bands around 460 nm and 650 nm, attributed to the equilibrated triplet states. rsc.org The lifetime and nature of these triplet states are crucial for applications in photoredox catalysis and photodynamic therapy. mdpi.comresearchgate.net

Femtosecond and nanosecond transient absorption spectroscopy experiments on phenanthrenequinone derivatives have detailed the dynamics of these processes. The initial singlet excited state typically decays on a picosecond timescale, populating the triplet states which then live for nanoseconds to milliseconds, depending on the environment. rsc.org

Table 1: Excited State Properties of Phenanthrenequinones

Property Description Timescale / Wavelength Reference
Intersystem Crossing (ISC) Efficient transition from the S₁ state to the triplet manifold. ~6.4 ps (for a substituted PQ) rsc.org
Triplet State Nature A rapid equilibrium between 3nπ* and 3ππ* states. N/A rsc.org

Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally Activated Delayed Fluorescence (TADF) is a photophysical process that allows for the harvesting of non-emissive triplet excitons for light emission. wikipedia.orgossila.com This mechanism is of great interest for developing highly efficient organic light-emitting diodes (OLEDs). The key requirement for a molecule to exhibit TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). ossila.com

A small ΔE_ST allows for an efficient reverse intersystem crossing (rISC) process, where triplet excitons are converted back into singlet excitons by absorbing thermal energy from their surroundings. wikipedia.org These newly populated singlet excitons can then decay radiatively, producing delayed fluorescence that is spectrally identical to the prompt fluorescence. beilstein-journals.org

For this compound, the potential for TADF would be governed by its specific ΔE_ST value. The rapid and efficient intersystem crossing observed in phenanthrenequinones suggests a strong coupling between singlet and triplet manifolds. rsc.org However, for TADF to be efficient, the reverse process (rISC) must also be favorable. Quantum chemical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the energies of the S₁ and T₁ states and thus the ΔE_ST. A molecular design that spatially separates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a common strategy to decrease ΔE_ST and promote TADF. ossila.com While detailed TADF studies on this compound itself are not prominent, the principles of TADF provide a clear theoretical framework for evaluating its potential as an emitter. beilstein-journals.orgrsc.org

Intermolecular Interactions and Charge Transfer Complexes

The electron-deficient nature of the dione (B5365651) system in this compound makes it a good electron acceptor. This property drives its participation in intermolecular interactions, particularly the formation of charge-transfer complexes and ordered supramolecular structures.

Donor-Acceptor Interactions and Charge Transfer Amounts

This compound can form electron donor-acceptor (EDA) or charge-transfer (CT) complexes with suitable electron-donor molecules. wikipedia.org In these complexes, the donor and acceptor molecules are held together by electrostatic forces resulting from a partial transfer of electronic charge from the donor's HOMO to the acceptor's LUMO. wikipedia.orgmdpi.com

Theoretical studies on CT complexes involving phenanthrenequinone derivatives, such as 1,3,6-trinitro-9,10-phenanthrenequinone, provide a quantitative understanding of these interactions. mdpi.comnih.gov Density Functional Theory (DFT) is a powerful method used to model these complexes, calculating their geometries, frontier orbital energies, and, crucially, the amount of charge transferred (Δq) from the donor to the acceptor. nih.govresearchgate.net

The degree of charge transfer is a key parameter that defines the nature of the complex. mdpi.com For complexes between a trinitro-phenanthrenequinone acceptor and strong aromatic π-electron donors, the amount of charge transfer in the ground state has been calculated to be significant.

Table 2: Calculated Charge Transfer in Phenanthrenequinone-based Complexes

Donor Molecule Type Calculated Charge Transfer (Δq) in Ground State Computational Method Reference

These computational findings demonstrate the significant electron-accepting capability of the phenanthrenequinone core, which is fundamental to its role in forming stable CT complexes. mdpi.com The interaction strength and the amount of charge transfer can be tuned by selecting donors with appropriate ionization potentials. wikipedia.org

Supramolecular Assembly Prediction

The same intermolecular forces that drive CT complex formation also govern the self-assembly of this compound molecules into larger, ordered structures, known as supramolecular assemblies. beilstein-journals.orgru.nl Predicting and controlling this assembly is a central goal of crystal engineering and nanoscience. beilstein-journals.org

Studies using scanning tunneling microscopy (STM) have revealed the self-assembly behavior of the related 9,10-phenanthrenequinone on a Au(111) surface. beilstein-journals.org Instead of forming expected crystalline structures, the molecules were observed to form metastable, rectangular tetramers. beilstein-journals.org In these non-intuitive clusters, the net molecular dipoles of the four constituent molecules were all oriented toward the center of the cluster. beilstein-journals.org This type of kinetically controlled, non-equilibrium self-assembly can produce unique supramolecular structures that are not accessible through traditional crystallization methods. beilstein-journals.org Such studies highlight that predicting supramolecular assembly requires consideration of not only molecule-molecule interactions but also molecule-substrate interactions and the specific conditions of deposition. beilstein-journals.org

Quantum Chemical Calculations of Molecular Descriptors

Quantum chemical calculations are essential for determining a variety of molecular descriptors that quantify the physicochemical properties of a molecule. academie-sciences.frmdpi.comresearchgate.net These descriptors, such as dipole moment and polarizability, are derived from the molecule's calculated electronic structure and are fundamental to understanding its interactions with other molecules and with external fields. ucsb.edu

Molecular Dipole Moment and Polarizability

The molecular dipole moment (µ) is a measure of the net polarity of a molecule, arising from the asymmetrical distribution of electron density. libretexts.orgethz.ch It is a vector quantity, and for a molecule to have a non-zero dipole moment, it must have polar bonds and a geometry that does not cause the individual bond dipoles to cancel each other out. libretexts.org For this compound, the two carbonyl groups introduce significant bond dipoles, and its C₂ᵥ symmetry suggests the molecule possesses a net dipole moment.

The polarizability (α) describes the ability of a molecule's electron cloud to be distorted by an external electric field. ethz.ch This distortion induces a temporary dipole moment. Polarizability is a tensor quantity that reflects how easily the electron density can be shifted, which is related to the "softness" of the molecule.

Both the permanent dipole moment and the polarizability can be reliably calculated using various quantum chemical methods.

Table 3: Computational Methods for Dipole Moment and Polarizability

Method Description
Hartree-Fock (HF) A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.
Møller–Plesset Perturbation Theory (MP2) A post-Hartree-Fock method that incorporates electron correlation, often providing more accurate results than HF. repositorioinstitucional.mx

These calculations typically employ large, flexible basis sets (e.g., aug-cc-pVTZ) to accurately describe the electron distribution, especially the diffuse regions far from the nuclei, which are important for determining response properties like polarizability. repositorioinstitucional.mx The calculated values of dipole moment and polarizability are crucial for modeling intermolecular forces, solvation effects, and nonlinear optical properties. repositorioinstitucional.mxresearchgate.net

Hyperpolarizability and Nonlinear Optical Properties

Computational and theoretical investigations into the hyperpolarizability and nonlinear optical (NLO) properties of phenanthrene derivatives have been a subject of scientific inquiry, primarily focusing on the strategic design of molecules with enhanced NLO responses. These studies often employ quantum computational methods to predict molecular properties and guide the synthesis of novel materials for optoelectronic applications.

Research in this area is heavily based on the principle of creating intramolecular charge transfer (ICT) systems. nih.gov This is typically achieved by substituting a π-conjugated system, such as the phenanthrene core, with both electron-donating groups (donors) and electron-accepting groups (acceptors). nih.govresearchgate.net This "push-pull" electronic mechanism can lead to a significant increase in the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. nih.gov

While specific computational studies on the hyperpolarizability of this compound are not extensively documented in the reviewed literature, the general principles derived from studies on other phenanthrene derivatives can be applied. The two carbonyl groups in this compound inherently function as electron-withdrawing groups. To create a potent NLO material based on this structure, computational models would typically explore the introduction of strong electron-donating groups onto the phenanthrene skeleton.

Quantum computational studies on various phenanthrene derivatives have successfully utilized methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to calculate NLO properties. nih.govresearchgate.net For instance, a study on phenanthrene-based molecules with donor-acceptor pairs such as -NH2 and -C(CN)C(CN)2, or pyrrolidinyl and -NO2, demonstrated that these derivatives exhibit very good NLO behavior. nih.gov The calculations in such studies typically involve optimizing the molecular geometry and then computing the polarizabilities and first hyperpolarizabilities. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining NLO properties. A smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability, as it indicates easier electronic transitions that contribute to the NLO response. researchgate.net Computational methods are used to calculate these orbital energies and predict the NLO activity of designed molecules. nih.gov

The effect of the surrounding medium can also be incorporated into these theoretical models using approaches like the Conductor-like Polarizable Continuum Model (CPCM), which simulates the presence of different solvents. nih.gov These calculations often show that the NLO properties can be tuned by the polarity of the solvent. nih.govresearchgate.net

The following table summarizes the key parameters and methodologies commonly employed in the computational investigation of the NLO properties of phenanthrene-based molecules.

Parameter/Method Description Relevance to NLO Properties
Computational Method Techniques like Density Functional Theory (DFT) with functionals such as B3LYP, CAM-B3LYP, and M06-2X, or ab initio methods like MP2 are used. nih.govresearchgate.netmdpi.comnih.govProvides the theoretical framework for calculating molecular electronic structure and properties.
Basis Set Sets of mathematical functions used to build molecular orbitals (e.g., cc-pVDZ, 6-31G(d,p), 6-311++G(d,p)). nih.govnih.govnih.govThe choice of basis set affects the accuracy of the computational results.
Geometry Optimization A process to find the most stable three-dimensional arrangement of atoms in the molecule. nih.govAccurate molecular geometry is essential for reliable prediction of electronic and NLO properties.
Polarizability (α) A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field. nih.govresearchgate.netA primary indicator of the linear optical response, which is related to the NLO properties.
First Hyperpolarizability (β) A tensor quantity that characterizes the second-order NLO response of a molecule, responsible for effects like second-harmonic generation. nih.govresearchgate.netnih.govThis is the primary figure of merit for second-order NLO materials. Larger values indicate a stronger response.
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. nih.govresearchgate.netA smaller energy gap often leads to enhanced polarizability and hyperpolarizability due to increased charge transfer possibilities.
Solvent Model (e.g., CPCM) A computational model to simulate the effect of a solvent on the molecule's properties. nih.govNLO properties can be significantly influenced by the polarity of the surrounding medium.

These computational approaches provide a powerful tool for the rational design of new phenanthrene-based materials, including derivatives of this compound, with tailored NLO properties for advanced technological applications. nih.gov

Biological Interactions and Mechanistic Insights of Phenanthrenediones Non Clinical Perspective

Molecular Interactions with Biological Macromolecules

Phenanthrenediones, a class of polycyclic aromatic hydrocarbons, have garnered significant interest for their interactions with biological macromolecules. These interactions are fundamental to understanding their mechanisms of action at a molecular level. The planar aromatic structure of these compounds facilitates various non-covalent and covalent interactions with crucial cellular components like DNA and proteins.

DNA Binding Studies: Intercalation Modes and Binding Affinities

The interaction of phenanthrene (B1679779) derivatives with DNA is a key area of research. The planar structure of these molecules allows them to insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This mode of binding is often characterized by changes in the spectroscopic properties of the molecule and alterations in the physical properties of the DNA, such as an increase in viscosity and melting temperature.

Studies on various phenanthrene derivatives have demonstrated their capacity for DNA intercalation. For instance, metal complexes incorporating phenanthroline-dione ligands have shown moderate intercalative binding to calf thymus DNA (CT-DNA). researchgate.net The binding affinities, often expressed as binding constants (Kb), provide a quantitative measure of the strength of this interaction. For example, ruthenium(II) complexes with modified phenanthroline ligands have exhibited binding constants in the range of 105 to 106 M-1, indicating strong binding. capes.gov.brscispace.com The specific substituents on the phenanthrene ring system can significantly influence the binding affinity. beilstein-journals.org

It is important to note that besides classical intercalation, other binding modes such as groove binding can also occur, sometimes in conjunction with intercalation. nih.govnih.gov The specific mode of interaction is often dependent on the structure of the phenanthrene derivative and the sequence of the DNA. researchgate.net

Table 1: DNA Binding Affinities of Selected Phenanthrene Derivatives

Compound/Complex DNA Type Binding Constant (Kapp / Kb) (M-1) Binding Mode
[Cu2(pdon)2Cl4]·2DMF CT-DNA 5.20 × 105 Intercalation researchgate.net
[Cu(pdon)(DMSO)Cl2]·DMSO·H2O CT-DNA 2.68 × 105 Intercalation researchgate.net
[Cu(pdon)3]·(ClO4)2 CT-DNA 7.05 × 105 Intercalation researchgate.net
[Ru(bpy)2DPPN]2+ CT-DNA 2 ± 0.2 x 105 Intercalation scispace.com
[Ru(dmb)2DPPN]2+ CT-DNA 1.3 ± 0.2 x 105 Intercalation scispace.com
[Ru(phen)2(DPPN)]2+ CT-DNA 2.4 ± 0.1 x 105 Intercalation scispace.com
[Rh(MGP)2phi]5+ (Λ-isomer) 5'-CATATG-3' 1 (±0.5) × 108 Intercalation caltech.edu

pdon = 1,10-phenanthroline-5,6-dione (B1662461); CT-DNA = Calf Thymus DNA; bpy = 2,2'-bipyridine; dmb = 4,4'-dimethyl-2,2'-bipyridine; phen = 1,10-phenanthroline; DPPN = benzo[i]dipyrido-[3,2-a;2',3'-c]phenazine; MGP = 4-(guanidylmethyl)-1,10-phenanthroline; phi = 9,10-phenanthrenequinone diimine.

DNA Oxidative Cleavage Mechanisms

Certain phenanthrene derivatives, particularly when complexed with transition metals, can induce cleavage of the DNA backbone. This process is often oxidative in nature and can be initiated by photoactivation. The mechanism of cleavage can involve the generation of reactive oxygen species (ROS) such as singlet oxygen (1O2) and hydroxyl radicals (•OH). researchgate.nettandfonline.com These highly reactive species can abstract hydrogen atoms from the deoxyribose sugar or oxidize the nucleobases, ultimately leading to strand scission. libretexts.orgsciepub.com

For example, copper(II) complexes of 1,10-phenanthroline-5,6-dione have been shown to cleave plasmid DNA, with the proposed mechanism involving singlet oxygen and hydroxyl radicals. researchgate.net Another mechanism involves the direct photo-induced electron transfer from the excited state of the intercalated phenanthrene derivative to the DNA or surrounding molecules, leading to the formation of radicals that cause DNA damage. libretexts.org The efficiency of DNA cleavage can be influenced by factors such as the specific metal ion, the nature of the phenanthrene ligand, and the presence of co-reactants. researchgate.netresearchgate.net

Protein and Enzyme Interactions and Binding Mechanisms

The interaction of phenanthrenequinones with proteins and enzymes is a critical aspect of their biological activity. These interactions can lead to the modulation of enzyme function and can occur through both non-covalent and covalent mechanisms. mdpi.com The electrophilic nature of the quinone moiety makes it susceptible to nucleophilic attack from amino acid residues such as cysteine, leading to covalent adduction. researchgate.net

Studies have shown that phenanthrene derivatives can bind to various proteins, including serum albumin and enzymes involved in critical cellular processes. mdpi.comdntb.gov.ua For instance, 9,10-phenanthrenequinone has been investigated for its interaction with glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis. nih.govresearchgate.net Such interactions can alter the protein's conformation and function. nih.gov The binding can be influenced by the three-dimensional structure of the protein's binding pocket and the physicochemical properties of the phenanthrene derivative. scielo.br

Enzymatic Activity Modulation and Inhibition Mechanisms

The interaction of phenanthrenediones with enzymes can lead to the modulation of their catalytic activity, often resulting in inhibition. This inhibition can be a consequence of direct binding to the active site, allosteric effects, or covalent modification of the enzyme.

In vitro Enzyme Inhibition Studies (e.g., Amylase Inhibition)

α-Amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of starch into smaller sugars. Inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia. While direct studies on 3,4-phenanthrenedione are limited, related quinones and phenolic compounds have been shown to inhibit α-amylase. mdpi.comfrontiersin.org The inhibitory mechanism often involves the binding of the inhibitor to the enzyme's active site, preventing the substrate from binding. scielo.br The effectiveness of inhibition is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: In vitro α-Amylase Inhibition by Various Compounds

Inhibitor Source/Type IC50 Value Reference
Acarbose Positive Control ~2.5 µg/mL researchgate.net
Citral Terpene Showed strongest inhibition among tested terpenes bioline.org.br
Farnesyloxyferulic acid Oxyprenylated Natural Compound Exhibited high inhibition nih.gov
Geranyloxyvanillic acid Oxyprenylated Natural Compound Exhibited high inhibition nih.gov
Nelumal A Oxyprenylated Natural Compound Exhibited high inhibition nih.gov
Geranyloxyferulic acid Oxyprenylated Natural Compound Exhibited high inhibition nih.gov

Inhibition of Nitric Oxide Synthase Activity

Nitric oxide synthase (NOS) is a family of enzymes responsible for the production of nitric oxide (NO), a crucial signaling molecule involved in various physiological and pathological processes. There are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). nih.gov

Phenanthrene analogs have been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Specifically, certain phenanthrene derivatives can decrease the expression of iNOS. nih.gov 9,10-Phenanthraquinone has been identified as a potent inhibitor of nNOS activity. acs.org The mechanism of inhibition appears to involve the quinone acting as an electron acceptor, shunting electrons away from the normal catalytic pathway of NO synthesis. acs.org A kinetic study revealed that 9,10-phenanthraquinone is a competitive inhibitor with respect to NADPH and a noncompetitive inhibitor with respect to L-arginine, the substrate for NOS. acs.org This suggests that the quinone interacts with the reductase domain of the enzyme. acs.org

Table 3: Inhibition of Nitric Oxide Production/Synthase Activity

Compound System/Enzyme IC50 Value Mechanism of Action
Phenanthrene analog (Compound 11) LPS-stimulated RAW264.7 macrophages 5.05 µM Decreased iNOS expression, inhibited p38 MAPK and NF-κB pathways nih.gov

Cellular Level Mechanistic Studies (Excluding Clinical Outcomes)

Mechanisms of Cytotoxicity Against Cancer Cell Lines (in vitro studies)

Phenanthrenequinones, a class of polycyclic aromatic hydrocarbons, have demonstrated notable cytotoxic effects against various human cancer cell lines in laboratory settings. plos.orgnih.gov The mechanisms underlying this cytotoxicity are multifaceted and involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the disruption of key cellular processes. mdpi.comxiahepublishing.comfoodandnutritionresearch.net

One of the primary mechanisms of cytotoxicity is the induction of apoptosis. For instance, 9,10-phenanthrenequinone (9,10-PQ) has been shown to trigger apoptosis in human T-lymphoblastoid cells (MOLT-4) and other cell lines. mdpi.comnih.gov This process is often mediated by the generation of reactive oxygen species (ROS), which can cause cellular damage and initiate apoptotic pathways. mdpi.comnih.gov Studies have shown that phenanthrene derivatives can induce apoptosis through both p53-dependent and caspase-3-dependent pathways, depending on the specific cancer cell line. nih.gov For example, a tetra-acetylated quercetin (B1663063) derivative induced apoptosis in MCF-7 breast cancer cells via a p53-dependent pathway, while in MDA-MB-231 breast cancer cells, the mechanism was caspase-3-dependent. nih.gov

Cell cycle arrest is another significant mechanism of phenanthrenequinone-induced cytotoxicity. Some phenanthrene derivatives have been observed to cause an arrest in the G2/M and G0/G1 phases of the cell cycle, thereby inhibiting cancer cell proliferation. foodandnutritionresearch.net Specifically, 9,10-PQ has been found to impair mitotic progression and spindle assembly in HeLa cells, independent of ROS production. mdpi.com

Furthermore, the cytotoxic activity of phenanthrenequinones is linked to their ability to interfere with critical cellular signaling pathways. Research has indicated that these compounds can inhibit pathways such as the AKT/mTOR/S6K1 and mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial for cancer cell survival and proliferation. xiahepublishing.com

The cytotoxic potency of phenanthrenequinones can vary significantly depending on their chemical structure. For example, calanquinone A, a 3-methoxy-1,4-phenanthrenequinone, exhibited significantly greater cytotoxic activity against a panel of human cancer cell lines compared to the related compound denbinobin. plos.orgnih.gov This highlights the importance of specific structural features in determining the biological activity of these compounds.

Table 1: Cytotoxicity of Selected Phenanthrene Derivatives Against Human Cancer Cell Lines This table is interactive. You can sort and filter the data by clicking on the column headers.

Compound Cancer Cell Line(s) IC50/EC50 Values Reference(s)
Calanquinone A (a 3-methoxy-1,4-phenanthrenequinone) Human liver (HepG2, Hep3B), oral (Ca9-22), lung (A549), breast (MEA-MB-231, MCF7) 0.08–1.66 µg/mL plos.org
Denbinobin (a 3-methoxy-1,4-phenanthrenequinone) Human liver (HepG2, Hep3B), oral (Ca9-22), lung (A549), breast (MEA-MB-231, MCF7) - plos.org
5-OAc-calanquinone A Five human cancer cell lines (not HepG2) 0.16–1.66 µg/mL plos.org
5-OAc-denbinobin Five human cancer cell lines (not HepG2) 0.16–1.66 µg/mL plos.org
Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate Hep-2, Caco-2 2.81 µg/mL (Hep-2), 0.97 µg/mL (Caco-2) academie-sciences.fr
Calanquinone A Human lung (A549), prostate (PC-3, DU145), colon (HCT-8), breast (MCF-7), nasopharyngeal (KB), vincristine-resistant nasopharyngeal (KBVIN) < 0.5 µg/mL (all lines), < 0.02 µg/mL (MCF-7) nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of phenanthrenequinones influences their cytotoxic effects. These studies have revealed that the nature and position of substituents on the phenanthrene skeleton significantly impact their anticancer activity. academie-sciences.frresearchgate.net

A key finding from SAR studies is the importance of the 1,4-phenanthrenequinone skeleton for cytotoxicity, which appears to be preferable to the phenanthrene skeleton alone. nih.gov The presence and position of hydroxyl (OH) and methoxy (B1213986) (OCH3) groups are particularly influential. For instance, an intramolecular hydrogen bond between a carbonyl group at C-4 and a hydroxyl group at C-5 in 3-methoxy-1,4-phenanthrenequinones is suggested to be a necessary feature for cytotoxicity. nih.gov This is supported by the observation that calanquinone A, which possesses this feature, is significantly more potent than its isomer calanquinone B, where the positions of the OH and OCH3 groups are reversed. plos.orgnih.gov

Acetylation of hydroxyl groups can also modulate activity. For example, 5-OAc-calanquinone A and 5-OAc-denbinobin, where the hydroxyl group at C-5 is replaced with an acetate (B1210297) group, retain high cytotoxic potency against several cancer cell lines. plos.orgresearchgate.net This indicates that while the hydrogen-donating ability of the 5-OH group is important, it can be replaced by other groups like OAc without a complete loss of activity. nih.gov

Furthermore, the presence of other substituents can either enhance or diminish cytotoxicity. For example, the addition of an electrophilic methyl group at position 8 of a 9,10-phenanthrenequinone was found to enhance cytotoxicity against Hep-2 and Caco-2 cell lines. academie-sciences.fracademie-sciences.fr Conversely, the removal of certain substituents can drastically reduce cytotoxic activity. academie-sciences.fr

Pharmacophore modeling has been employed to further elucidate the structural requirements for cytotoxicity. A model developed for cytotoxicity against the MCF-7 breast cancer cell line identified three hydrogen bond acceptors and one hydrophobic feature as essential for activity. plos.orgresearchgate.net This model highlights the importance of the oxygen atom of the 5-OH group in certain phenanthrenequinones for their cytotoxic properties. researchgate.net

Table 2: Impact of Structural Modifications on the Cytotoxicity of Phenanthrenequinones This table is interactive. You can sort and filter the data by clicking on the column headers.

Structural Feature Effect on Cytotoxicity Example Compound(s) Reference(s)
1,4-Phenanthrenequinone skeleton Preferred over phenanthrene skeleton Calanquinone A, Denbinobin nih.gov
Intramolecular H-bond (C4=O, C5-OH) Appears necessary for high activity Calanquinone A nih.gov
5-OAc group Retains high potency 5-OAc-calanquinone A, 5-OAc-denbinobin plos.orgresearchgate.net
8-Methyl group Enhances cytotoxicity Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate academie-sciences.fracademie-sciences.fr
Absence of key substituents Drastically diminishes activity Unsubstituted phenanthrenequinones academie-sciences.fr

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation Mechanisms

A significant mechanism underlying the biological effects of phenanthrenediones is the induction of oxidative stress through the generation of reactive oxygen species (ROS). mdpi.comnih.gov Phenanthrenequinones, such as 9,10-phenanthrenequinone (9,10-PQ), are redox-active molecules that can participate in redox cycling, a process that leads to the formation of superoxide (B77818) radicals and other ROS. mdpi.comnih.gov

The generation of ROS by 9,10-PQ has been demonstrated in various biological systems. For example, 9,10-PQ can activate NADPH oxidase in macrophages, leading to a massive release of superoxide. escholarship.orgacs.org This cellular production of ROS can overwhelm the chemical generation of superoxide in the epithelial lining fluid, suggesting that cellular mechanisms are a dominant source of ROS in response to phenanthrenequinone (B147406) exposure. escholarship.orgacs.org

The increased levels of ROS induce oxidative damage to cellular components, including lipids, proteins, and DNA. nih.gov Lipid peroxidation, a marker of oxidative damage to cell membranes, has been observed in fish exposed to 9,10-PQ. royalsocietypublishing.org This oxidative damage can disrupt cellular function and trigger cytotoxic responses, including apoptosis. mdpi.comnih.gov

In response to oxidative stress, cells activate antioxidant defense mechanisms. Studies have shown that exposure to 9,10-PQ can initially lead to an increase in the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). royalsocietypublishing.org However, prolonged exposure can lead to a decrease in the activity of these protective enzymes, further exacerbating oxidative stress. royalsocietypublishing.org The depletion of glutathione (B108866) (GSH), a critical antioxidant, is another consequence of phenanthrenequinone exposure, which impairs Phase II detoxification reactions. nih.gov

Biotransformation and Metabolism in Non-Mammalian Systems

Fungal Metabolic Pathways of Phenanthrenes and Phenanthrenediones

Fungi play a significant role in the environmental degradation of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene. researchgate.netethz.ch Various fungal species, including those from the genera Aspergillus, Cunninghamella, Phanerochaete, and Trichoderma, have been shown to metabolize phenanthrene through different oxidative pathways. nih.govresearchgate.netkarger.com

The initial step in the fungal metabolism of phenanthrene typically involves oxidation by cytochrome P-450 monooxygenases and epoxide hydrolases. ethz.ch This results in the formation of various metabolites, including trans-dihydrodiols at the 1,2-, 3,4-, and 9,10-positions of the phenanthrene molecule. ethz.chnih.gov For example, Phanerochaete chrysosporium metabolizes phenanthrene to form phenanthrene trans-9,10- and trans-3,4-dihydrodiols. ethz.ch In contrast, Cunninghamella elegans primarily produces the trans-1,2-dihydrodiol with smaller amounts of the trans-3,4-dihydrodiol. ethz.ch

Following the initial oxidation (Phase I metabolism), the resulting metabolites can undergo further transformation through conjugation (Phase II metabolism). Fungi such as Aspergillus niger, Syncephalastrum racemosum, and Cunninghamella elegans are capable of forming sulfate (B86663) and glucoside conjugates of the hydroxylated phenanthrene metabolites. nih.gov

In some fungi, the metabolic pathway can lead to the cleavage of the aromatic ring. For instance, in Phanerochaete chrysosporium, phenanthrene can be metabolized to phenanthrene-9,10-quinone, which is then further degraded to 2,2'-diphenic acid. karger.com The fungus Trichoderma sp. S019 has been shown to produce 1-hydroxy-2-naphthoic acid, salicylaldehyde, salicylic (B10762653) acid, and catechol as intermediates in phenanthrene degradation. researchgate.net

Table 3: Fungal Species and their Metabolites from Phenanthrene This table is interactive. You can sort and filter the data by clicking on the column headers.

Fungal Species Key Metabolites Metabolic Pathway Highlights Reference(s)
Aspergillus niger trans-dihydrodiols (9,10-, 1,2-, 3,4-), sulfate conjugates Initial oxidation followed by sulfate conjugation. nih.gov
Cunninghamella elegans trans-1,2-dihydrodiol, trans-3,4-dihydrodiol, glucoside conjugates Primarily oxidation at the 1,2-position. ethz.chnih.gov
Phanerochaete chrysosporium trans-9,10-dihydrodiol, trans-3,4-dihydrodiol, phenanthrene-9,10-quinone, 2,2'-diphenic acid Oxidation at 9,10- and 3,4-positions, potential for ring cleavage. ethz.chkarger.com
Syncephalastrum racemosum trans-dihydrodiols (9,10-, 1,2-, 3,4-), sulfate conjugates Initial oxidation followed by sulfate conjugation. nih.gov
Trichoderma sp. S019 1-Hydroxy-2-naphthoic acid, Salicylaldehyde, Salicylic acid, Catechol Degradation pathway involves ring cleavage. researchgate.net

Regio- and Stereoselective Biotransformations

Fungal metabolism of phenanthrene is often highly regio- and stereoselective, meaning that the enzymes involved exhibit a preference for attacking specific positions on the molecule and for producing a particular stereoisomer of the product. nih.govcapes.gov.br

The regioselectivity of fungal oxidation of phenanthrene varies between species. As mentioned previously, Cunninghamella elegans shows a preference for oxidation at the 1,2-position, while Phanerochaete chrysosporium metabolizes phenanthrene at the 3,4- and 9,10-positions. ethz.ch Metabolism at the K-region (9,10-positions) was not detected in the case of C. elegans. capes.gov.br

The stereoselectivity of these biotransformations is also noteworthy. Fungal enzymes can produce specific enantiomers of the resulting dihydrodiols. For example, C. elegans oxidizes phenanthrene to form trans-1,2- and trans-3,4-dihydrodiols with an S,S absolute configuration. nih.govcapes.gov.br This is in contrast to the stereochemistry observed in mammalian systems, where the predominant dihydrodiols formed have an R,R configuration. nih.govcapes.gov.br This difference in stereoselectivity highlights the distinct enzymatic machinery employed by fungi compared to mammals for PAH metabolism.

The ability of fungi to perform these regio- and stereoselective transformations is of interest for biotechnological applications, as it can provide access to specific chiral molecules that may be difficult to synthesize through conventional chemical methods. mdpi.com

Advanced Applications of 3,4 Phenanthrenedione in Chemistry and Materials Science

Applications in Organic Synthesis and Catalysis

The conjugated dicarbonyl system of phenanthrenediones makes them compelling candidates for use in organic synthesis, particularly in the realm of photoredox catalysis.

Organophotoredox Catalysis using Phenanthrenediones

Organophotoredox catalysis is a powerful strategy in modern organic synthesis that uses organic molecules to absorb light and initiate single-electron transfer (SET) processes, thereby enabling a wide range of chemical transformations under mild conditions. While phenanthrenequinones as a class are recognized as effective photocatalysts rsc.org, specific examples detailing the use of 3,4-phenanthrenedione are not yet prominent in the scientific literature. However, the extensive research on its isomer, 9,10-phenanthrenedione, provides a clear blueprint for the potential catalytic activity of the 3,4-dione scaffold.

The photocatalytic cycle of a phenanthrenedione typically involves the absorption of visible light to form an excited triplet state (PQ*). This excited state is a potent oxidant capable of abstracting an electron from a suitable substrate to generate a radical cation and the phenanthrenedione radical anion (PQ•⁻). acs.org This initiation step can trigger various synthetic cascades, including cyclizations and functionalizations. For example, excited 9,10-phenanthrenedione has been successfully used to catalyze the electrocyclization of 2-vinylarylimines for the synthesis of polysubstituted quinolines. acs.org In such reactions, the catalyst is regenerated by a terminal oxidant, often atmospheric oxygen, making the process highly efficient and sustainable.

Table 1: Representative Organophotoredox Reaction Catalyzed by 9,10-Phenanthrenedione This table illustrates the catalytic potential applicable to the phenanthrenedione scaffold.

Reaction TypeSubstrateCatalyst SystemLight SourceProduct YieldReference
Imine Electrocyclization2-Vinylarylimine9,10-Phenanthrenequinone, MgCO₃Blue LEDsUp to 100% acs.org

The redox potential of this compound, documented as +0.623 V, indicates its capability to participate in electron transfer processes, further supporting its potential as a photocatalyst awaiting exploration. uni-rostock.de

Design of Novel Ligands for Catalytic Systems

The development of new ligands is crucial for advancing transition metal catalysis. The structure of this compound, featuring two adjacent carbonyl groups on a rigid aromatic backbone, offers an ideal platform for designing novel bidentate ligands. While specific ligands derived directly from this compound are not yet widely reported, the established reactivity of o-quinones provides a clear pathway for their synthesis.

A primary strategy involves the condensation reaction between the dicarbonyl unit of the phenanthrenedione and primary amines to form phenanthrene-diimine ligands. This approach is well-documented for the 9,10-isomer and can be logically extended to this compound. The resulting diimine products are N,N'-bidentate ligands capable of coordinating with a variety of transition metals to form stable chelate complexes. The electronic and steric properties of these ligands can be systematically tuned by varying the substituents on the amine precursors, allowing for the fine-tuning of the resulting metal complex's catalytic activity, selectivity, and stability. The synthesis of related structures via condensation with phenylhydrazine (B124118) has been noted, highlighting the reactivity of the 3,4-phenanthrenequinone core for creating new molecular architectures. researchgate.net

Development of Chemosensory Systems

The unique electronic and photophysical properties of the phenanthrenedione scaffold make it a promising candidate for the development of advanced chemosensors for detecting biologically and environmentally important species.

Fluorescent Probes for Reactive Species Detection (e.g., Peroxynitrite)

Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species (RNS) implicated in a variety of physiological and pathological processes, including oxidative stress and cellular damage. jksus.org Fluorescent probes offer a non-invasive and highly sensitive method for detecting such species in real-time.

The design of a phenanthrenedione-based probe for peroxynitrite would typically involve its functionalization with a recognition moiety that reacts specifically with ONOO⁻. This reaction triggers a distinct change in the molecule's fluorescence properties. For example, a common strategy involves the ONOO⁻-mediated oxidation of a boronate ester or an oxidizable linker attached to the fluorophore core. This chemical transformation alters the electronic nature of the system, leading to a "turn-on" or "turn-off" fluorescent response.

Although specific probes based on the this compound core have not been fully developed, its potential is recognized, with this compound being included in compound libraries for screening against targets in the peroxynitrite signaling pathway. jksus.org The general principle remains a fertile ground for future research.

Table 2: Design Parameters for a Hypothetical this compound-Based Fluorescent Probe

ParameterDescription
Core Scaffold This compound
Analyte Peroxynitrite (ONOO⁻)
Recognition Moiety An ONOO⁻-reactive group (e.g., aryl boronate)
Sensing Mechanism Oxidation of recognition moiety by ONOO⁻
Signal Transduction Change in fluorescence intensity or wavelength (e.g., turn-on)
Potential Application Bioimaging of cellular oxidative stress

Design Principles for Phenanthrenedione-Based Sensors

The rational design of chemosensors based on the this compound scaffold relies on established photophysical principles, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).

Core Platform Integration : The this compound unit can serve either as the core fluorophore itself or as a rigid platform to which a known fluorophore and a recognition site are attached. Its extended π-system is conducive to fluorescence.

Analyte Recognition : A receptor unit designed to selectively bind or react with a target analyte is chemically linked to the phenanthrenedione platform. The choice of receptor determines the sensor's selectivity. For metal ions, this could be a chelating group; for reactive species, it would be a specific reactive site.

Signal Transduction : The interaction between the analyte and the receptor must induce a measurable change in the electronic properties of the molecule. In a PET-based sensor, analyte binding can inhibit the quenching of the fluorophore by an electron-rich group, causing fluorescence to "turn on." In an ICT-based sensor, analyte interaction can alter the dipole moment of the molecule, causing a shift in the emission wavelength. dcu.ie

These principles allow for the creation of highly sensitive and selective sensors for a wide array of analytes, representing a significant area of opportunity for the application of this compound.

Role in Organic Electronic Materials (Theoretical and Experimental)

The inherent properties of phenanthrenequinones, such as their extended π-conjugation and stable redox states, make them attractive components for organic electronic materials, including semiconductors and energy storage devices. rsc.org

From a theoretical perspective, the electronic structure of this compound is key to its potential. Quantum chemical calculations on related quinone systems are used to predict properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter that determines a material's potential as a semiconductor and influences its optical absorption properties. The ability of the dione (B5365651) functionality to accept electrons (n-type behavior) makes it a valuable building block for creating electron-transporting materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Experimentally , the reactivity of the phenanthrenequinone (B147406) scaffold has been harnessed to create novel functional polymers. A prominent example is the electrochemical polymerization of 9,10-phenanthrenequinone to form a poly-PQ layer. researchgate.net This polymer film demonstrates good electrical conductivity and high electrochemical capacitance, making it suitable for applications in supercapacitors and as a modifying layer on electrodes for biosensors. researchgate.net Similarly, hyper-cross-linked polymers based on phenanthrenequinone have been synthesized for use in energy storage and catalysis. researchgate.net These findings strongly suggest that this compound could be similarly polymerized or incorporated into polymer backbones to create new materials with tailored electronic and electrochemical properties.

Table 3: Properties of Electrochemically Deposited Poly-Phenanthrenequinone (Poly-PQ) Film This table shows representative data for a polymer derived from the phenanthrenequinone scaffold.

PropertyObservationImplication for ApplicationReference
Formation Method ElectropolymerizationControllable, in-situ film deposition on electrodes researchgate.net
Morphology Variable growth pattern based on synthesis conditionsTunable surface area and structure researchgate.net
Electrical Properties Good electrical conductivitySuitable for conductive layers in electronic devices researchgate.net
Electrochemical Properties High degree of electrochemical capacitancePotential use in supercapacitors and energy storage researchgate.net

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, metal coordination, and π-π stacking. The process by which these systems spontaneously form ordered structures is known as self-assembly. Phenanthrenequinone and its derivatives are versatile building blocks for creating a wide range of supramolecular architectures due to their rigid structure and functional carbonyl groups.

One approach involves using phenanthrene (B1679779) units as "corner" pieces in coordination-driven self-assembly. For example, a 60° platinum acceptor corner unit derived from phenanthrene has been used to construct a triangular, amphiphilic macrocycle. nih.gov This was achieved by reacting the phenanthrene-based acceptor with a linear 4,4'-bipyridyl donor, resulting in the near-quantitative self-assembly of the desired triangular structure. nih.gov

Self-assembly can also be driven by other interactions. In a different study, pyrene/phenanthrene-fused furan (B31954) derivatives were synthesized, and their self-assembly behavior was investigated. nih.gov By using a re-precipitation method, these molecules formed distinct nanostructures whose shape and size could be controlled by adjusting the solvent composition. nih.gov Furthermore, charge-transfer complexes involving 1,3,6-trinitro-9,10-phenanthrenequinone as an electron acceptor and various polycyclic aromatic compounds as donors can self-assemble into crystalline supramolecular structures. mdpi.com The properties of these assemblies are dependent on the specific donor and acceptor molecules used. mdpi.com

Phenanthrenequinone can also be incorporated into self-assembled monolayers (SAMs) on surfaces. Researchers have described the electrochemically tuneable interactions between a phenanthrenequinone-functionalized SAM on a gold electrode and a phenyl-urea terminated dendrimer. gla.ac.ukresearchgate.net This system demonstrates how external stimuli (in this case, an electrochemical potential) can be used to control the assembly and disassembly of supramolecular structures at an interface.

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller molecule (the "guest") within a cavity or binding site of a larger molecule (the "host"). The specific recognition and binding are governed by non-covalent interactions. Phenanthrenequinone's structure and electronic properties make it a suitable component for both hosts and guests.

A remarkable example is the creation of a water-soluble, tweezer-shaped molecular host (MT) through the self-assembly of a phenothiazine-based ligand and a palladium complex. rsc.org This molecular tweezer possesses a hydrophobic cavity capable of encapsulating quinone guests, including phenanthrenequinone (PQ). rsc.org The host exhibits significant selectivity; it binds PQ more strongly than its isomer, anthraquinone (B42736) (AQ). This selectivity was exploited to extract PQ with 91% purity from an equimolar mixture of the two isomers in water, demonstrating a practical application in purification. rsc.org The host could also be recovered and reused for multiple cycles. rsc.org

The redox activity of the quinone moiety can be used to create switchable host systems. It has been shown that a phenanthrenequinone unit confined to a surface can act as a redox-dependent receptor for aromatic ureas. researchgate.net In its neutral state, the interaction is weak. However, upon electrochemical reduction to the radical anion, the phenanthrenequinone forms strong hydrogen bonds with the urea (B33335) guest, leading to a significant positive shift in its redox potential. researchgate.net This represents an electrochemically controlled host-guest system where binding can be turned "on" and "off". researchgate.netresearchgate.net

In a different context, a rhodium complex containing a 9,10-phenanthrenequinone diimine ligand has been shown to bind strongly to DNA. nih.gov In this case, the DNA double helix acts as the host, and the metal complex intercalates between the base pairs as the guest. nih.gov This binding is highly specific and, upon photoactivation, leads to cleavage of the DNA strand, illustrating a functional outcome of the host-guest interaction. nih.gov

Analytical Reagents and Methodologies

The unique reactivity of the dione function in phenanthrenequinone makes it a valuable tool in analytical chemistry, both as a derivatizing agent for enhancing detection in mass spectrometry and as a core scaffold for fluorescent probes.

Phenanthrenequinone has been successfully employed as a derivatization reagent for the highly sensitive analysis of various compounds. One method uses 9,10-phenanthrenequinone as a mass-tagging reagent to label aliphatic aldehydes before analysis by liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). researchgate.net The reaction produces highly ionizable imidazole (B134444) derivatives that exhibit a common product ion, allowing for sensitive and selective detection. researchgate.net This method achieved very low detection limits and was applied to quantify trace levels of aldehydes in human serum. researchgate.net Similarly, a method was developed to analyze phenanthrene ortho-quinones (1,2-PheQ and 3,4-PheQ) in human urine. nih.gov The quinones were derivatized and analyzed by LC-heated electrospray ionization-tandem mass spectrometry (LC-HESI-MS/MS), allowing for their identification and quantification at femtomole levels. nih.gov

Table 4: Detection Limits for Analytes Using Phenanthrenequinone-Based Derivatization

AnalyteMethodologyDetection Limit (LOD)Reference
Aliphatic Aldehydes (C3-C10)LC/ESI-MS/MS4.0 - 100 pM researchgate.net
3,4-PhenanthrenequinoneLC-HESI-MS/MS1.92 fmol/mL urine nih.gov
9,10-PhenanthrenequinoneGC-MS1-2 nmol/dm³ nih.gov

Beyond mass spectrometry, the phenanthrenequinone framework is an excellent platform for designing fluorescent probes. Researchers have designed and synthesized a ratiometric fluorescent probe based on phenanthrenequinone for the rapid and selective detection of peroxynitrite (ONOO⁻), a reactive oxygen species involved in various pathological processes. nih.govacs.org The probe itself emits orange fluorescence, but upon reaction with peroxynitrite, it cleaves a specific protecting group and releases a sensor that emits strong blue fluorescence. nih.govacs.org This change in emission color allows for ratiometric detection, which is more reliable than simple intensity changes. The probe demonstrated excellent sensitivity and was successfully used for imaging peroxynitrite in living cells. nih.govacs.org

Table 5: Performance of a Phenanthrenequinone-Based Fluorescent Probe for Peroxynitrite

ParameterValueReference
Detection Limit2.74 nM nih.govacs.org
Response Time<15 seconds nih.govacs.org
Response TypeRatiometric (Orange to Blue) nih.govacs.org

These examples highlight the utility of this compound and its isomers as versatile reagents in modern analytical methodologies, enabling the sensitive and selective detection of biologically and environmentally important molecules. researchgate.netnih.govnih.govacs.org

Preconcentration Techniques for Electrochemical Determination

The electrochemical determination of phenanthrenequinone-like compounds can be significantly enhanced through preconcentration techniques that accumulate the analyte at the electrode surface prior to measurement. One effective method involves the spontaneous adsorption of these compounds onto a carbon paste electrode. acs.org

This approach leverages the inherent affinity of the analyte for the electrode material, allowing for its concentration from a dilute solution without the need for external reagents. The process typically involves exposing the carbon paste electrode to the sample solution for a controlled period, during which the phenanthrenequinone molecules adsorb onto the surface. Following this accumulation step, the electrode is transferred to an electrolyte solution for electrochemical analysis, often using voltammetric techniques. The intensity of the resulting electrochemical signal is proportional to the amount of adsorbed analyte, thus providing a sensitive measure of its concentration in the original sample. acs.orgcapes.gov.br

Research has demonstrated the successful preconcentration of phenanthrenequinone-like compounds for electrochemical determination at a carbon paste electrode. acs.org This technique is particularly valuable for analyzing samples with low concentrations of the target compound, where direct measurement might not be feasible. The spontaneous adsorption method is advantageous due to its simplicity and the ability to achieve low detection limits.

Parameter Description Source
Technique Spontaneous adsorption acs.org
Electrode Carbon Paste Electrode acs.org
Analyte Phenanthrenequinone-like compounds acs.org
Principle Analyte accumulates on the electrode surface prior to electrochemical measurement. acs.orgcapes.gov.br
Advantage Enhances sensitivity for determining low concentrations of the analyte. acs.org

Derivatization Agents for Enhanced Analytical Detection

This compound and its isomers, such as 9,10-phenanthrenequinone, serve as effective derivatization agents to improve the analytical detection of various molecules, particularly those containing guanidine (B92328) or aldehyde functional groups. oup.comresearchgate.net Derivatization converts the target analyte into a new compound with properties that are more suitable for detection by techniques like high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection. oup.comresearchgate.net

A key application of phenanthrenequinone is in the derivatization of compounds containing a guanide group, such as the antidiabetic drug metformin. The reaction between phenanthrenequinone and the guanide group forms a highly fluorescent 2,3,5-substituted imidazole derivative. oup.com A significant advantage of this method is that the derivatizing agent itself is not fluorescent, which enhances the selectivity of the analysis by reducing background signal. oup.com This reaction can be employed in both pre-column and post-column derivatization modes for HPLC analysis. oup.com

Furthermore, 9,10-phenanthrenequinone has been utilized as a mass-tagging reagent for the ultra-sensitive detection of aliphatic aldehydes using liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). researchgate.net This derivatization reaction produces highly ionizable imidazole derivatives that exhibit intense signals in the mass spectrometer. researchgate.net This method has been shown to be highly selective for aliphatic aldehydes, reducing interference from other carbonyl compounds like ketones and carboxylic acids. researchgate.net The resulting derivatives can be detected at picomolar concentrations. researchgate.net

A novel isotope-coded derivatization (ICD) method has also been developed using 9,10-phenanthrenequinone in combination with ¹⁴N/¹⁵N-ammonium acetate (B1210297) for the analysis of aldehydes. acs.org This technique introduces a heavy or light isotope tag to the analyte, which aids in overcoming matrix effects in complex samples and allows for highly sensitive quantification by LC-MS/MS. acs.org This approach has been successfully applied to detect aldehydes like 4-hydroxy-2-nonenal (HNE) and 4-hydroxy-2-hexenal (HHE) in human serum at nanomolar to sub-nanomolar levels. acs.org

Analyte Type Derivatization Product Detection Method Key Findings Source
Guanide-containing compounds (e.g., Metformin)Fluorescent 2,3,5-substituted imidazoleHPLC with Fluorescence DetectionThe derivatizing agent is non-fluorescent, improving selectivity; can be used in pre- or post-column modes. oup.com
Aliphatic Aldehydes (C3-C10)Highly ionizable imidazole derivativesLC/ESI-MS/MSHigh selectivity for aliphatic aldehydes; detection limits in the picomolar range (4.0 to 100 pM). researchgate.net
Aldehydes (e.g., HNE, HHE)Isotope-coded imidazole derivativesLC/ESI+-MS/MSOvercomes matrix effects; achieved limits of quantification of 0.05 nM for HNE and 0.2 nM for HHE in human serum. acs.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3,4-Phenanthrenedione, and how can they be experimentally determined?

  • Methodology : Use high-performance liquid chromatography (HPLC) to determine solubility in polar solvents (e.g., methanol, acetonitrile) and non-polar solvents (e.g., toluene). Differential scanning calorimetry (DSC) can measure melting points, while density functional theory (DFT) calculations predict molecular stability. Reference solubility data from structurally similar compounds like 9,10-Phenanthrenedione (melting point: 91.6°C) .
  • Challenges : Ensure solvent purity and standardized temperature conditions to avoid artifacts in DSC measurements.

Q. What synthetic routes are available for this compound, and what are their limitations?

  • Methodology : Common methods include Friedel-Crafts acylation of phenanthrene derivatives or oxidation of 3,4-dihydrophenanthrene using oxidizing agents like KMnO₄. Reaction conditions (e.g., reflux temperature, catalyst choice) must be optimized to minimize byproducts like 1,4-Phenanthrenedione isomers .
  • Validation : Confirm product purity via nuclear magnetic resonance (NMR) and mass spectrometry (MS), comparing spectra with literature data for related compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for this compound under varying experimental conditions?

  • Methodology : Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to assess decomposition pathways. Cross-reference with computational models (e.g., Gaussian software) to predict bond dissociation energies. For example, predicted boiling points (488.7°C) from may diverge from experimental values due to sublimation effects .
  • Data Interpretation : Use Arrhenius plots to model activation energy discrepancies and identify experimental variables (e.g., heating rate, sample crystallinity) that influence stability.

Q. What strategies optimize the use of this compound in photoactive materials, given its electronic structure?

  • Methodology : Characterize UV-Vis absorption/emission spectra in solution and solid states. Compare with density-of-states (DOS) calculations to link optical properties to HOMO-LUMO gaps. For example, methyl-substituted phenanthrenediones (e.g., 3,6,7-trimethoxy derivatives) show redshifted absorption due to electron-donating groups .
  • Experimental Design : Use controlled doping experiments (e.g., with electron acceptors like fullerene) to study charge-transfer efficiency in photovoltaic applications .

Q. How can structural contradictions in crystallographic data for this compound derivatives be addressed?

  • Methodology : Refine X-ray diffraction data using SHELXL for small-molecule crystallography. For macromolecular complexes (e.g., protein-ligand structures), employ SHELXE for phase resolution. Validate against simulated annealing omit maps to resolve disorder in aromatic rings .
  • Troubleshooting : Address twinning or low-resolution data by collecting multiple datasets at synchrotron facilities and applying anisotropic displacement parameters.

Methodological Considerations

Q. What analytical techniques are critical for distinguishing this compound from its structural isomers?

  • Techniques : Combine high-resolution MS for exact mass determination and 2D NMR (e.g., COSY, NOESY) to resolve regiochemical ambiguities. For example, 3,4- vs. 1,4-isomers exhibit distinct cross-peaks in NOESY spectra due to spatial proximity of substituents .
  • Validation : Cross-check retention times in reversed-phase HPLC against certified reference materials (e.g., CAS 17825-40-0) .

Q. How should researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

  • Experimental Design : Screen palladium/copper catalysts (e.g., Pd(OAc)₂, CuI) under Suzuki-Miyaura conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize ligand systems (e.g., PPh₃) to suppress side reactions like homocoupling .
  • Data Analysis : Use kinetic studies (e.g., variable-temperature NMR) to elucidate rate-determining steps and intermediate stability.

Data Analysis and Interpretation

Q. How can conflicting biological activity data for this compound be reconciled across studies?

  • Approach : Standardize assay conditions (e.g., cell line viability protocols, incubation times) and validate via dose-response curves. For example, discrepancies in IC₅₀ values may arise from solvent effects (DMSO vs. ethanol) or impurities in commercial samples .
  • Statistical Tools : Apply ANOVA to compare inter-laboratory variability and identify outliers in cytotoxicity datasets .

Q. What computational tools are recommended for modeling the electrochemical behavior of this compound?

  • Software : Use Gaussian 16 for DFT calculations (B3LYP/6-311+G(d,p) basis set) to simulate redox potentials. Compare with cyclic voltammetry (CV) data to validate electron-transfer mechanisms .
  • Limitations : Account for solvent effects (e.g., implicit solvation models) that may overestimate reduction potentials in non-aqueous systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.